molecular formula C23H17FN2O2 B2955319 (E)-1-[3-(3-fluorophenyl)-2,1-benzoxazol-5-yl]-3-(4-methylanilino)prop-2-en-1-one CAS No. 691873-12-8

(E)-1-[3-(3-fluorophenyl)-2,1-benzoxazol-5-yl]-3-(4-methylanilino)prop-2-en-1-one

Cat. No. B2955319
CAS RN: 691873-12-8
M. Wt: 372.399
InChI Key: GXUBUNHAQCFDFE-VAWYXSNFSA-N
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Description

The compound is a benzoxazole derivative, which is a type of heterocyclic compound. Benzoxazoles are known for their diverse biological activities and are used in medicinal chemistry . The presence of the fluorophenyl group might contribute to the compound’s properties, as fluorine atoms are often used in drug design to modify the chemical behavior of the molecule .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the benzoxazole core, with the fluorophenyl and methylanilino groups attached at specific positions. The presence of the double bond in the prop-2-en-1-one group indicates that the compound has some degree of unsaturation .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The benzoxazole ring might undergo electrophilic substitution reactions, while the double bond in the prop-2-en-1-one group could potentially participate in addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the benzoxazole ring might contribute to its stability and rigidity, while the fluorophenyl group could affect its lipophilicity .

Scientific Research Applications

While specific applications for the compound “(2E)-1-[3-(3-fluorophenyl)-2,1-benzoxazol-5-yl]-3-[(4-methylphenyl)amino]prop-2-en-1-one” are not readily available in the literature, we can explore the general applications of benzoxazole derivatives, which may provide insight into potential uses for this compound. Here’s a comprehensive analysis based on the general applications of benzoxazole derivatives:

Anticancer Activity

Benzoxazole derivatives have been studied for their potential as anticancer agents. They can interact with various enzymes or proteins involved in cancer pathways, such as DNA topoisomerases, protein kinases, and histone deacetylases . These interactions can inhibit the proliferation of cancer cells and induce apoptosis, making benzoxazole derivatives promising candidates for cancer therapy.

Antimicrobial Properties

These compounds exhibit a broad spectrum of antimicrobial activities. Benzoxazole derivatives have been shown to possess antibacterial, antiviral, antifungal, and antitubercular properties . Their structural makeup allows them to efficiently interact with microbial enzymes and proteins, disrupting their function and leading to the death of the pathogen.

Anti-inflammatory and Analgesic Effects

The anti-inflammatory and analgesic properties of benzoxazole derivatives make them suitable for the development of new medications to treat pain and inflammation. They can target cyclooxygenases and other inflammatory mediators, reducing inflammation and providing relief from pain .

Cardiovascular Applications

Some benzoxazole derivatives have been identified to have cardiovascular benefits. They may act on various targets within the cardiovascular system, potentially offering therapeutic effects for conditions like hypertension and atherosclerosis .

Neuroprotective Effects

Benzoxazole derivatives may also serve as neuroprotective agents. They can target cholinesterases and other enzymes linked to neurodegenerative diseases, suggesting a role in the treatment of conditions such as Alzheimer’s disease .

Agricultural Chemicals

In agriculture, benzoxazole derivatives are used in the discovery of new agrochemicals. They have shown a range of biological activities, including herbicidal, insecticidal, and fungicidal properties, which are essential in crop protection and yield improvement .

Material Science

Benzoxazole structures are incorporated into materials for their unique properties, such as fluorescence or thermal stability. These materials can be used in various applications, including organic light-emitting diodes (OLEDs) and as components in high-performance polymers .

Drug Development

The benzoxazole scaffold is a component in many marketed drugs, such as non-steroidal anti-inflammatory drugs, antibiotics, and muscle relaxants. The versatility of the benzoxazole ring allows for the development of a wide range of pharmacologically active compounds .

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Benzoxazoles are known to interact with a variety of biological targets, including enzymes and receptors .

Future Directions

Future research on this compound could involve studying its biological activity, optimizing its structure for better activity or selectivity, and investigating its mechanism of action .

properties

IUPAC Name

(E)-1-[3-(3-fluorophenyl)-2,1-benzoxazol-5-yl]-3-(4-methylanilino)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17FN2O2/c1-15-5-8-19(9-6-15)25-12-11-22(27)16-7-10-21-20(14-16)23(28-26-21)17-3-2-4-18(24)13-17/h2-14,25H,1H3/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXUBUNHAQCFDFE-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC=CC(=O)C2=CC3=C(ON=C3C=C2)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N/C=C/C(=O)C2=CC3=C(ON=C3C=C2)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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